

Spectroscopic Analysis of 1,2-Benzenedisulfonyl Dichloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,2-Benzenedisulfonyl dichloride*

Cat. No.: *B1266731*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **1,2-benzenedisulfonyl dichloride**, a key reagent and building block in synthetic chemistry. Due to the limited availability of published experimental spectra for this specific isomer, this guide presents predicted data based on established spectroscopic principles and comparison with analogous compounds. These predictions are intended to serve as a reference for researchers in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1,2-benzenedisulfonyl dichloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **1,2-Benzenedisulfonyl Dichloride**

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
~8.2 - 8.4	Multiplet	2H	Aromatic H (ortho to -SO ₂ Cl)
~7.8 - 8.0	Multiplet	2H	Aromatic H (meta to -SO ₂ Cl)

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Data for **1,2-Benzenedisulfonyl Dichloride**

Chemical Shift (δ) [ppm]	Assignment
~140 - 145	Aromatic C (ipso to -SO ₂ Cl)
~135 - 138	Aromatic C-H (ortho to -SO ₂ Cl)
~130 - 133	Aromatic C-H (meta to -SO ₂ Cl)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **1,2-Benzenedisulfonyl Dichloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~1600 - 1450	Medium to Weak	Aromatic C=C ring stretch
~1380 - 1360	Strong	Asymmetric S=O stretch
~1190 - 1170	Strong	Symmetric S=O stretch
~850 - 750	Strong	C-H out-of-plane bend
~600 - 500	Strong	S-Cl stretch

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **1,2-Benzenedisulfonyl Dichloride** ($C_6H_4Cl_2O_4S_2$)

m/z	Relative Intensity	Assignment
274	Moderate	$[M]^+$ (with $^{35}Cl_2$)
276	Moderate	$[M+2]^+$ (with one ^{37}Cl)
278	Low	$[M+4]^+$ (with two ^{37}Cl)
210	High	$[M - SO_2]^+$
175	High	$[M - SO_2Cl]^+$
140	Moderate	$[C_6H_4SO_2]^+$
76	Moderate	$[C_6H_4]^+$

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

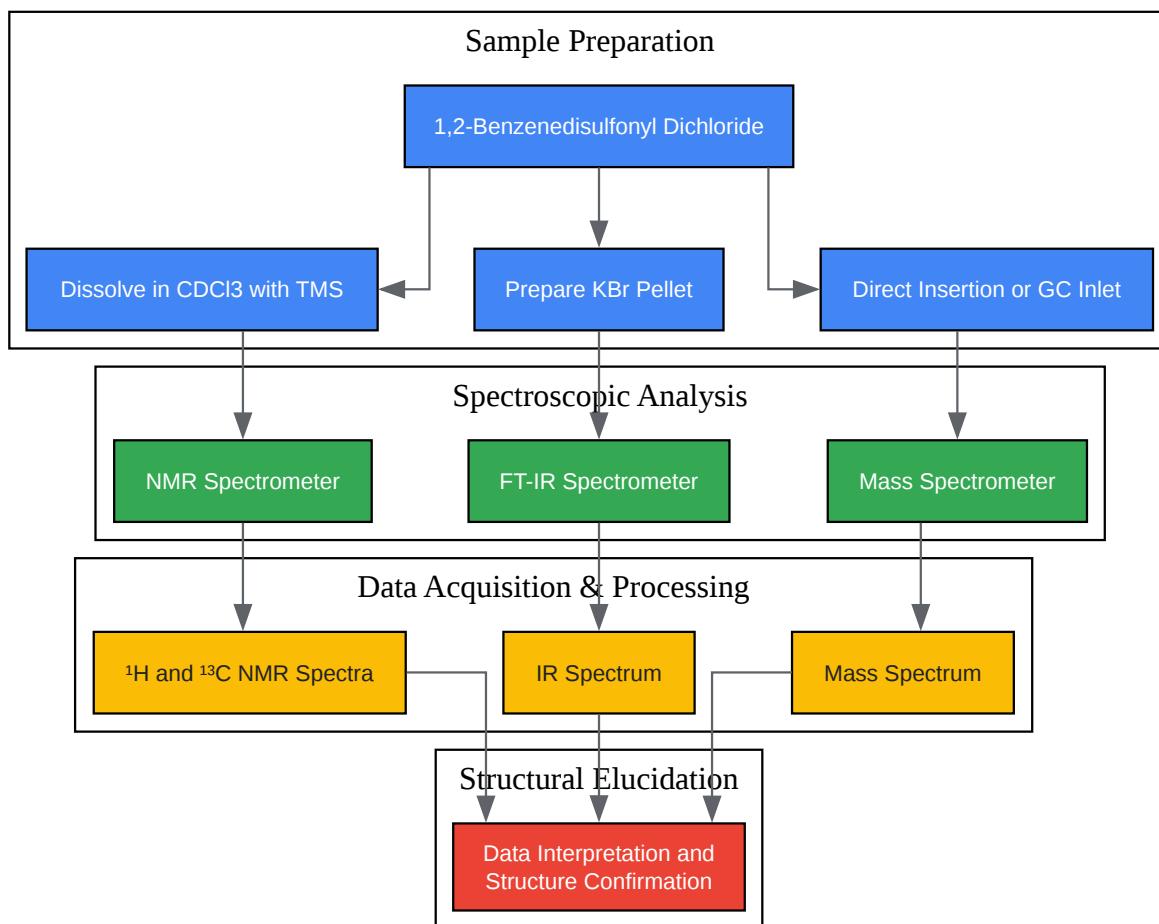
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1,2-benzenedisulfonyl dichloride** in 0.5-0.7 mL of deuterated chloroform ($CDCl_3$) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 250 ppm) is necessary. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ^{13}C nuclei.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference both spectra to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **1,2-benzenedisulfonyl dichloride** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
 - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, spectra are collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.


Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: An electron multiplier or other suitable detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z . Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Analysis of 1,2-Benzenedisulfonyl Dichloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266731#spectroscopic-data-of-1-2-benzenedisulfonyl-dichloride-nmr-ir-ms\]](https://www.benchchem.com/product/b1266731#spectroscopic-data-of-1-2-benzenedisulfonyl-dichloride-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com